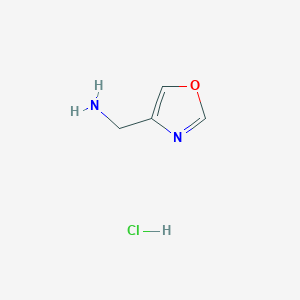

4-Oxazolemethanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-oxazol-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFADDGJWYGIXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672171 | |

| Record name | 1-(1,3-Oxazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072806-60-0 | |

| Record name | 1-(1,3-Oxazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-oxazol-4-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Oxazolemethanamine hydrochloride basic properties

An In-depth Technical Guide to the Core Basic Properties of 4-Oxazolemethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

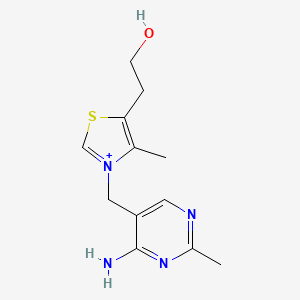

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] These five-membered heterocyclic rings, containing both oxygen and nitrogen, are adept at engaging with biological targets like enzymes and receptors through various non-covalent interactions.[1][2] This versatility has led to the development of oxazole-containing drugs for treating a wide array of diseases, including those caused by bacteria, fungi, viruses, and cancer.[2][3]

This compound is a key building block in this field. Its structure, featuring a reactive primary amine tethered to the oxazole ring, makes it a valuable synthon for elaborating more complex molecular architectures. Understanding the fundamental basic properties of this compound is paramount for its effective utilization in drug design and development. This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed protocols for its characterization, and insights into its handling and application.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug development.

Chemical Structure and Identification

The compound consists of an oxazole ring substituted at the 4-position with a methylamine group, and it is supplied as a hydrochloride salt.

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| Synonyms | 1,3-oxazol-4-ylmethanamine hydrochloride | [5] |

| CAS Number | 1072806-60-0 | [4] |

| Molecular Formula | C4H7ClN2O | [4] |

| Molecular Weight | 134.56 g/mol | [4] |

| Appearance | Light yellow solid | [4] |

Basicity and pKa

The basicity of this compound is a composite of the contributions from the oxazole ring nitrogen and the primary amine. The oxazole ring itself is a very weak base, with the conjugate acid of the parent oxazole having a pKa of 0.8.[6] Protonation occurs at the nitrogen atom at the 3-position.[1][7]

Solubility

As a hydrochloride salt, 4-Oxazolemethanamine is expected to have enhanced solubility in aqueous solutions compared to its free base form.[9] While specific quantitative solubility data is not widely published, similar small molecule hydrochloride salts are often soluble in water and lower alcohols like methanol and ethanol.[10] For practical purposes, solubility should be determined empirically in the solvent system of interest.

Stability and Storage

Oxazole derivatives are generally thermally stable.[1] For optimal stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[11] Recommended storage temperatures are between 2-8°C.[4] It should be stored under an inert atmosphere.[11]

Experimental Protocols

The following protocols are provided as a guide for the characterization of this compound.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the pKa of the aminomethyl group.

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl) solution, standardized

-

0.1 M Sodium hydroxide (NaOH) solution, standardized and carbonate-free

-

Deionized water

-

pH meter with a suitable electrode, calibrated

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Accurately weigh approximately 10-20 mg of this compound and dissolve it in 50 mL of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot a graph of pH versus the volume of NaOH added.

-

Determine the equivalence point from the first or second derivative of the titration curve.

-

The pKa is the pH at the half-equivalence point.

dot graph TD { A[Dissolve Compound in Water] --> B{Titrate with NaOH}; B --> C[Record pH vs. Volume]; C --> D[Plot Titration Curve]; D --> E{Determine Equivalence Point}; E --> F[Calculate pKa at Half-Equivalence Point]; } Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. The specific conditions may require optimization.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

This compound sample

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase.

-

Set up the HPLC system with the C18 column.

-

Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.

-

Set the UV detector to an appropriate wavelength (e.g., 210 nm, as oxazole has UV absorbance).

-

Inject a known volume of the sample solution (e.g., 10 µL).

-

Run a gradient elution, for example:

-

0-20 min: 5% to 95% B

-

20-25 min: Hold at 95% B

-

25-30 min: 95% to 5% B

-

-

Analyze the resulting chromatogram to determine the retention time of the main peak and the area percentage of any impurities.

Applications in Drug Discovery and Development

The oxazole moiety is a privileged scaffold in medicinal chemistry due to its favorable pharmacological properties.[1][2] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a convenient handle for a variety of chemical transformations, including amidation, alkylation, and reductive amination, allowing for the introduction of diverse functional groups to explore structure-activity relationships.

Oxazole-containing compounds have demonstrated a wide range of biological activities, including:

The use of this compound allows medicinal chemists to incorporate the beneficial properties of the oxazole ring into novel drug candidates.

Safety and Handling

It is crucial to handle this compound with appropriate safety precautions.

Hazard Identification:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation[13]

-

H319: Causes serious eye irritation[13]

-

H335: May cause respiratory irritation[13]

Recommended Precautions:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13]

-

Wash skin thoroughly after handling.[13]

-

Use only outdoors or in a well-ventilated area.[13]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[13]

First Aid Measures:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[13]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[13]

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its basic properties, centered around the primary amine, dictate its reactivity and handling. A thorough understanding of its pKa, solubility, stability, and safety is essential for its effective use in the synthesis of novel therapeutic agents. The protocols and information provided in this guide serve as a foundational resource for researchers and scientists working with this important chemical entity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 1072806-60-0 [chemicalbook.com]

- 5. This compound - CAS:1072806-60-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. Oxazole - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. 4-Oxazolemethanamine, N,5-dimethyl- CAS#: 114707-31-2 [m.chemicalbook.com]

- 9. CAS 2173992-46-4: 2-Oxazolemethanamine, 5-methyl-, hydroch… [cymitquimica.com]

- 10. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. aksci.com [aksci.com]

The Strategic Utility of 4-Oxazolemethanamine Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Oxazolemethanamine hydrochloride has emerged as a pivotal heterocyclic building block in the landscape of contemporary medicinal chemistry. Its inherent structural features—a reactive primary amine tethered to an aromatic oxazole core—provide a versatile scaffold for the synthesis of complex molecules with diverse pharmacological activities. This guide delineates the strategic applications of this compound, offering in-depth insights into its role in the synthesis of targeted therapeutics, particularly in the realm of oncology. We will explore its synthetic utility, provide detailed experimental protocols for its incorporation into lead compounds, and discuss the biological significance of the resulting molecular entities, supported by mechanistic insights and quantitative data.

Introduction: The Oxazole Moiety as a Privileged Scaffold

The oxazole ring system is a cornerstone in the design of bioactive molecules.[1][2][3][4] This five-membered aromatic heterocycle, containing one oxygen and one nitrogen atom, is a feature of numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The oxazole nucleus serves as a bioisostere for other functional groups and can engage in various non-covalent interactions with biological targets, making it a "privileged scaffold" in drug discovery.[5] this compound, with its accessible primary amine, offers a direct entry point for medicinal chemists to elaborate upon this valuable core, enabling the exploration of vast chemical space in the quest for novel therapeutics.

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

A significant application of this compound lies in its use as a foundational element in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The aminomethyl group of this compound provides a key reactive handle for constructing molecules that can effectively target the ATP-binding site of various kinases.

Synthesis of Novel Inhibitor Compounds

Recent patent literature highlights the use of this compound in the generation of novel inhibitor compounds. For instance, it has been employed as a key intermediate in the synthesis of complex heterocyclic systems with potential therapeutic applications.

A notable example involves a multi-step synthesis where this compound is a crucial reactant. The general workflow for such a synthesis is depicted below:

Caption: General synthetic workflow utilizing this compound.

Case Study: Synthesis of Pyrrolo[2,3-b]pyridine Derivatives for Leukemia Treatment

A specific application of this compound is demonstrated in the synthesis of 4-(1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine derivatives, which have been investigated for their potential in treating leukemia. In this synthesis, this compound participates in a multi-component reaction, showcasing its utility in building complex molecular architectures.

Experimental Protocol: Synthesis of a Pyrrolo[2,3-b]pyridine Derivative

This protocol is adapted from methodologies described in recent patent literature.

Materials:

-

This compound

-

1-Fluoro-4-(isocyano(tosyl)methyl)benzene

-

Potassium carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

-

Nitrogen atmosphere

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent), 1-fluoro-4-(isocyano(tosyl)methyl)benzene (1.1 equivalents), and potassium carbonate (3.0 equivalents).

-

Add anhydrous DMF to the flask to achieve a suitable concentration.

-

Stir the reaction mixture at 85°C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The initial phase of the reaction typically involves imine formation.

-

Continue heating for an additional 16-24 hours to facilitate the subsequent cyclization step.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4-(1-cyclohexyl-4-(3-fluorophenyl)-1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine derivative.

Data Summary: Representative Yields

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Multi-component Reaction | This compound | Pyrrolo[2,3-b]pyridine derivative | 65-75% |

Biological Significance and Mechanistic Insights

The derivatives synthesized from this compound often exhibit potent and selective inhibitory activity against various protein kinases implicated in cancer progression. The oxazole core can form key hydrogen bonds and hydrophobic interactions within the kinase hinge region, while the substituents introduced via the aminomethyl linker can be tailored to occupy adjacent pockets, thereby enhancing potency and selectivity.

Caption: Putative binding mode of an oxazole-based inhibitor in a kinase active site.

While specific quantitative biological data for compounds directly derived from this compound requires further disclosure in peer-reviewed literature, the broader class of oxazole-based kinase inhibitors has demonstrated significant promise. For instance, mubritinib, an oxazole-containing compound, is a known tyrosine kinase inhibitor.[1] The strategic use of this compound allows for the rational design of new chemical entities that can potentially overcome resistance mechanisms to existing therapies.

Conclusion and Future Perspectives

This compound stands as a testament to the power of heterocyclic building blocks in accelerating drug discovery. Its straightforward reactivity and the inherent biological relevance of the oxazole scaffold make it an invaluable tool for medicinal chemists. The ability to readily incorporate this moiety into complex molecular frameworks facilitates the rapid generation of diverse compound libraries for high-throughput screening and lead optimization. Future research will undoubtedly continue to uncover novel applications for this versatile building block, leading to the development of next-generation targeted therapies for a range of human diseases. The exploration of new reaction methodologies that further expand the synthetic utility of this compound will be a key driver of innovation in this field.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

4-Oxazolemethanamine hydrochloride CAS number and structure

An In-Depth Technical Guide to 4-Oxazolemethanamine Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 1072806-60-0), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This document details the compound's chemical structure, properties, and provides a plausible, detailed synthetic pathway. Furthermore, it presents predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) based on analogous structures and spectroscopic principles, offering a valuable reference for its characterization. The guide also explores the reactivity of the 4-(aminomethyl)oxazole scaffold and discusses its potential applications as a key intermediate in the synthesis of complex bioactive molecules.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Oxazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Their ability to serve as bioisosteres for amide and ester functionalities, coupled with their unique electronic properties, makes them attractive components in the design of novel therapeutic agents. This compound, with its reactive primary amine, represents a versatile building block for the elaboration of more complex molecular architectures.

Compound Profile: this compound

Nomenclature and Structure

-

Systematic Name: (1,3-Oxazol-4-yl)methanamine hydrochloride

-

Synonyms: 4-(Aminomethyl)oxazole hydrochloride, Oxazol-4-ylmethanamine hydrochloride

-

CAS Number: 1072806-60-0

-

Molecular Formula: C₄H₇ClN₂O

-

Molecular Weight: 134.56 g/mol

-

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Appearance | Off-white to light yellow solid | [2] |

| Purity | ≥95% | [2] |

| Storage Conditions | 2-8°C, under inert gas | |

| Hazard Statements | H302, H315, H319 | |

| Precautionary Statements | P261, P305+P351+P338 |

Synthesis of this compound: A Proposed Pathway

Synthetic Workflow

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Oxazolemethanol

-

To a stirred solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of ethyl 4-oxazolecarboxylate in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield crude 4-oxazolemethanol, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of 4-(Chloromethyl)oxazole

-

To a solution of 4-oxazolemethanol in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (SOCl₂) dropwise.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-(chloromethyl)oxazole.

Step 3: Synthesis of N-((Oxazol-4-yl)methyl)phthalimide (Gabriel Synthesis) [3][4][5]

-

To a solution of 4-(chloromethyl)oxazole in anhydrous dimethylformamide (DMF), add potassium phthalimide.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain N-((oxazol-4-yl)methyl)phthalimide.

Step 4: Synthesis of 4-Oxazolemethanamine

-

To a suspension of N-((oxazol-4-yl)methyl)phthalimide in ethanol, add hydrazine hydrate.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, add concentrated hydrochloric acid to adjust the pH to ~1-2.

-

Filter the precipitate of phthalhydrazide.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with a saturated aqueous solution of sodium hydroxide and extract with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 4-oxazolemethanamine.

Step 5: Synthesis of this compound

-

Dissolve the crude 4-oxazolemethanamine in a minimal amount of diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not widely available, the following data are predicted based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

~8.8 - 9.2 (s, 1H): Proton at the C2 position of the oxazole ring.

-

~8.0 - 8.4 (s, 1H): Proton at the C5 position of the oxazole ring.

-

~4.1 - 4.3 (s, 2H): Methylene protons (-CH₂-NH₃⁺).

-

~8.5 - 9.0 (br s, 3H): Protons of the ammonium group (-NH₃⁺).

-

-

Causality: The protons on the oxazole ring are expected to appear in the aromatic region, with the C2 proton being the most deshielded due to the inductive effects of the adjacent nitrogen and oxygen atoms. The methylene protons adjacent to the ammonium group will be deshielded and appear as a singlet. The ammonium protons will likely appear as a broad singlet due to quadrupole broadening and exchange with residual water.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

~150 - 155: C2 of the oxazole ring.

-

~140 - 145: C5 of the oxazole ring.

-

~130 - 135: C4 of the oxazole ring.

-

~35 - 40: Methylene carbon (-CH₂-).

-

-

Causality: The carbon atoms of the oxazole ring will resonate in the downfield region characteristic of aromatic heterocycles. The methylene carbon will appear in the aliphatic region, shifted downfield due to the attachment of the electron-withdrawing ammonium group.

Infrared (IR) Spectroscopy

-

Predicted IR (KBr, cm⁻¹):

-

~3100 - 3000: C-H stretching of the oxazole ring.

-

~3000 - 2800 (broad): N-H stretching of the ammonium group (-NH₃⁺).

-

~1600 - 1550: C=N and C=C stretching of the oxazole ring.

-

~1100 - 1000: C-O-C stretching of the oxazole ring.

-

-

Causality: The IR spectrum will be characterized by the stretching vibrations of the C-H bonds on the aromatic ring and the broad absorption of the ammonium group's N-H stretches. The characteristic ring vibrations of the oxazole moiety will also be present.

Mass Spectrometry (MS)

-

Predicted MS (EI) m/z:

-

98 (M⁺): Molecular ion of the free base (4-Oxazolemethanamine).

-

Fragment ions: Fragmentation is likely to involve the loss of the aminomethyl group or cleavage of the oxazole ring.

-

-

Causality: Under electron ionization, the hydrochloride salt will likely decompose to the free base, which will then be ionized. The fragmentation pattern will be indicative of the structure, with characteristic losses related to the aminomethyl side chain and the heterocyclic ring.

Chemical Reactivity and Applications

Reactivity Profile

The reactivity of this compound is primarily dictated by the nucleophilic primary amine and the electrophilic nature of the oxazole ring.

-

Amine Functionality: The primary amine is a versatile functional group that can undergo a variety of reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.[6][7]

-

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.

-

-

Oxazole Ring: The oxazole ring is susceptible to both electrophilic and nucleophilic attack, although it is generally considered to be electron-deficient. The ring can also participate in cycloaddition reactions.

Applications in Drug Discovery and Development

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. A patent citing this compound's CAS number suggests its use as an intermediate in the preparation of novel inhibitors.[8] The 4-(aminomethyl)oxazole moiety can be incorporated into larger scaffolds to modulate their physicochemical properties and biological activity. Given the broad range of activities associated with oxazole derivatives, this building block is likely to be employed in the development of new agents targeting a variety of diseases.

Conclusion

This compound is a key heterocyclic intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its structure, properties, a plausible synthetic route, and predicted spectroscopic data to aid in its preparation and characterization. The versatility of its primary amine functionality, coupled with the inherent biological relevance of the oxazole scaffold, makes it a valuable tool for researchers and scientists in the field of drug discovery and development.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A general synthesis of substituted formylpyrroles from ketones and 4-formyloxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Gabriel Synthesis [organic-chemistry.org]

- 6. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. WO2024153947A1 - Inhibitor compounds - Google Patents [patents.google.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Oxazolemethanamine Hydrochloride

In the dynamic environment of pharmaceutical research and development, the introduction of novel chemical entities necessitates a rigorous and proactive approach to safety. 4-Oxazolemethanamine hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry, is one such compound that requires a comprehensive understanding of its safe handling, storage, and emergency management. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to mitigate risks and ensure a secure working environment when utilizing this valuable reagent.

Hazard Identification and Risk Assessment: A Proactive Stance

Therefore, it is prudent to treat this compound with a high degree of caution, assuming it possesses the following hazards until proven otherwise:

-

Skin and Eye Irritation/Corrosion: The amine and oxazole functionalities suggest a potential for irritation or burns upon contact.

-

Respiratory Irritation: As a fine powder, inhalation may lead to respiratory tract irritation.

-

Flammability: The parent oxazole is flammable, and while the hydrochloride salt is a solid, its thermal decomposition could produce flammable vapors.

Table 1: Inferred Hazard Classification and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Inferred Hazard Statements | Precautionary Statements |

| Skin Corrosion/Irritation | GHS05: Corrosion | Danger | H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Serious Eye Damage/Eye Irritation | GHS05: Corrosion | Danger | H318: Causes serious eye damage. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07: Exclamation mark | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The causality behind these choices is to create physical barriers between the researcher and the chemical hazard.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound solid and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE is a critical decision-making process based on the anticipated hazards.

Diagram 1: PPE Selection Workflow for this compound

Caption: PPE selection is a sequential process based on risk assessment.

Protocol 1: Donning and Doffing PPE

-

Donning (in order):

-

Lab coat (flame-resistant recommended).

-

Inner gloves (nitrile).

-

Chemical safety goggles.

-

Face shield (when handling larger quantities or there is a splash risk).

-

Outer gloves (nitrile).

-

-

Doffing (in order to prevent cross-contamination):

-

Remove outer gloves.

-

Remove face shield and goggles.

-

Remove lab coat.

-

Remove inner gloves.

-

Wash hands thoroughly with soap and water.

-

Safe Handling and Storage Procedures: Maintaining Chemical Integrity and Safety

Proper handling and storage are paramount to preventing accidents and maintaining the quality of this compound.

Handling

-

Weighing: Weigh the solid compound in a fume hood on a tared weigh boat. Use anti-static equipment if available to prevent scattering of the fine powder.

-

Dissolving: Add the solid to the solvent slowly and with stirring. Be aware of any potential exotherms, especially when dissolving in strong acids or bases.

-

Transfers: Use appropriate tools (spatulas, powder funnels) to transfer the solid. For solutions, use pipettes or graduated cylinders. Avoid creating aerosols.

Storage

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

-

Inert Atmosphere: For long-term storage to maintain purity, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Spill and Emergency Response: A Calm and Coordinated Action

In the event of a spill or exposure, a pre-planned and practiced response is crucial to minimize harm.

Diagram 2: Chemical Spill Emergency Response Workflow

Caption: A clear workflow for responding to chemical spills is essential.

Protocol 2: Minor Spill Cleanup

-

Alert: Immediately alert others in the vicinity.

-

PPE: Ensure you are wearing the appropriate PPE (double gloves, goggles, lab coat).

-

Containment: Cover the spill with a chemical absorbent pad or a neutral absorbent material like vermiculite or sand.

-

Collection: Carefully sweep the absorbed material into a designated, labeled waste container.

-

Decontamination: Clean the spill area with a suitable solvent (e.g., water, if the compound is water-soluble), followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

Protocol 3: First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations: Responsible Stewardship

All waste containing this compound, including empty containers, contaminated absorbents, and unused material, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Conclusion

While this compound is a promising molecule for drug discovery, its safe handling is non-negotiable. By understanding its potential hazards based on its chemical structure, implementing robust engineering controls and PPE protocols, and being prepared for emergencies, researchers can confidently and safely unlock its synthetic potential. A culture of safety, grounded in scientific understanding and proactive risk management, is the cornerstone of innovative and responsible research.

References

Navigating the Research Landscape of 4-Oxazolemethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Moiety in Modern Drug Discovery

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds.[1] Oxazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[3] The introduction of a methanamine hydrochloride group at the 4-position of the oxazole ring, as seen in 4-Oxazolemethanamine hydrochloride, provides a key building block for further chemical elaboration. This functional group allows for the facile introduction of the oxazole core into larger molecules through standard amide bond formation or other amine-based chemistries, making it a valuable reagent for the synthesis of compound libraries in drug discovery programs.[4] This guide provides an in-depth overview of the commercial availability, synthesis, quality control, and potential research applications of this compound.

Commercial Availability of this compound

This compound is readily available for research purposes from a variety of chemical suppliers. The quality and purity of the compound can vary between suppliers, and it is crucial for researchers to obtain and review the certificate of analysis for each batch to ensure it meets the requirements of their specific application. The compound is typically offered in quantities ranging from milligrams to several grams.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |

| Sigma-Aldrich | 1072806-60-0 | C4H7ClN2O | 134.56 g/mol | Not specified | - |

| BOC Sciences | 1072806-60-0 | C4H7ClN2O | 134.56 g/mol | Not specified | - |

| Alfa Chemistry | 1072806-60-0 | C4H7ClN2O | 134.57 g/mol | Not specified | - |

| Chem-Impex | 55242-82-5 (non-salt) | C4H6N2O·HCl | 134.57 g/mol | Not specified | Marketed for pharmaceutical development and biochemical research.[4] |

| Parchem | 847490-98-6 | Not specified | Not specified | Not specified | Specialty chemical supplier.[5] |

| ChemicalBook | 1072806-60-0 | C4H7ClN2O | 134.56 g/mol | Not specified | Provides some physical and safety data.[6][7] |

A Plausible Synthetic Route: From 4-Cyanooxazole to this compound

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 4-Cyanooxazole (Hypothetical)

The synthesis of the 4-cyanooxazole precursor could potentially be achieved through established methods for oxazole ring formation, such as the Robinson-Gabriel synthesis or the Fischer oxazole synthesis, starting from appropriate precursors.[1][2]

Step 2: Reduction of 4-Cyanooxazole to (Oxazol-4-yl)methanamine

-

Materials:

-

4-Cyanooxazole

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH4), Borane-tetrahydrofuran complex (BH3·THF))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Aqueous workup solution (e.g., Sodium sulfate solution, Rochelle's salt solution for LiAlH4 quenches)

-

Drying agent (e.g., Anhydrous sodium sulfate, magnesium sulfate)

-

-

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the reducing agent in the anhydrous solvent.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of 4-cyanooxazole in the same anhydrous solvent to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of the appropriate aqueous workup solution at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure to yield the crude (oxazol-4-yl)methanamine.

-

Step 3: Formation of this compound

-

Materials:

-

Crude (oxazol-4-yl)methanamine

-

Hydrochloric acid solution (e.g., 2 M HCl in diethyl ether, or gaseous HCl)

-

Anhydrous solvent (e.g., Diethyl ether, Dichloromethane)

-

-

Procedure:

-

Dissolve the crude (oxazol-4-yl)methanamine in the anhydrous solvent.

-

Slowly add the hydrochloric acid solution to the amine solution with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to yield this compound.

-

Caption: Proposed synthetic workflow for this compound.

Quality Control and Analytical Validation

Ensuring the purity and identity of this compound is paramount for its use in research. A combination of analytical techniques should be employed for comprehensive characterization.

| Analytical Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | ¹H NMR: Signals corresponding to the oxazole ring protons and the aminomethyl protons. The integration of these signals should be consistent with the structure. ¹³C NMR: Resonances for the carbon atoms of the oxazole ring and the aminomethyl group. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A single major peak corresponding to the target compound. The purity can be calculated based on the peak area percentage. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | The mass spectrum should show a molecular ion peak corresponding to the free base of the compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C-H, C=N, and C-O bonds. |

General HPLC Method for Purity Analysis

Given the polar nature of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method or a reversed-phase method with an appropriate ion-pairing agent would be suitable for its analysis.

-

Column: A HILIC column (e.g., silica, amide, or zwitterionic stationary phase).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate).

-

Detection: UV detection at a wavelength where the oxazole ring absorbs, or a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Injection Volume: 5-10 µL.

Caption: A typical quality control workflow for chemical compounds.

Research Applications: A Versatile Building Block

This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications.[4] Its primary amine functionality allows for its incorporation into lead compounds to modulate their physicochemical properties, such as solubility and basicity, which can be critical for drug efficacy and pharmacokinetics.

The oxazole core itself can act as a bioisostere for other aromatic or heteroaromatic rings, offering a different set of electronic and steric properties that can influence a molecule's interaction with its biological target.

Caption: Use of 4-Oxazolemethanamine HCl in drug discovery.

While specific examples of the direct use of this compound in published drug discovery campaigns are not prominent, its potential is evident from the numerous patents involving oxazole derivatives for a wide array of diseases.[8][9][10][11] Researchers can utilize this building block to explore new chemical space and develop novel compounds for various therapeutic targets.

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. chemimpex.com [chemimpex.com]

- 5. parchem.com [parchem.com]

- 6. 4-OxazoleMethanaMine, hydrochloride (1:1) | 1072806-60-0 [chemicalbook.com]

- 7. This compound | 1072806-60-0 [chemicalbook.com]

- 8. CN100386325C - Oxazole derivatives, their manufacture and use as pharmaceutical formulations - Google Patents [patents.google.com]

- 9. US5403852A - Oxazole derivatives, their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 10. CN112961117A - Application and preparation method of oxadiazole hydroxamic acid compound - Google Patents [patents.google.com]

- 11. Fluoroalkyl-oxadiazoles and uses thereof - Patent EP-4076448-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

theoretical properties of 4-aminomethyl-oxazole compounds

An In-Depth Technical Guide to the Theoretical Properties of 4-Aminomethyl-Oxazole Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] The introduction of an aminomethyl group at the 4-position adds a flexible, basic side chain that can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This guide provides a comprehensive exploration of the , leveraging computational chemistry to elucidate their electronic structure, conformational preferences, and reactivity. By integrating principles of Density Functional Theory (DFT) and molecular modeling, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this important chemical motif.

The Significance of the Oxazole Scaffold in Drug Discovery

The five-membered oxazole heterocycle, containing nitrogen and oxygen atoms, is a cornerstone in the development of novel therapeutic agents.[2][3] Its rigid, planar structure and capacity for hydrogen bonding and other non-covalent interactions make it an ideal framework for engaging with enzymes and receptors.[1][2] Consequently, oxazole derivatives have demonstrated a vast range of biological potencies, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][4]

Theoretical and computational studies are indispensable for rational drug design, providing critical insights into structure-activity relationships (SAR), reaction mechanisms, and pharmacokinetic profiles, thereby accelerating the discovery process.[1] This guide focuses specifically on the 4-aminomethyl-oxazole core, a structure that combines the aromatic stability of the oxazole ring with the conformational flexibility and basicity of an aminomethyl substituent.

Caption: Molecular structure of 4-aminomethyl-oxazole.

Computational Methodologies for Analyzing Oxazole Derivatives

To accurately model the properties of 4-aminomethyl-oxazole, quantum mechanical methods are employed. Density Functional Theory (DFT) is a particularly powerful and widely used approach that balances computational cost with high accuracy for organic molecules.[1][5]

Core Concepts of DFT

DFT calculations are used to determine the electronic structure of a molecule, from which numerous properties can be derived. A typical study involves selecting a functional and a basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a Pople-style basis set like 6-311++G(d,p) is a common choice that provides reliable results for the geometry, electronic properties, and reactivity of heterocyclic compounds.[1][5]

Standard Computational Workflow

A rigorous theoretical analysis follows a structured, multi-step protocol to ensure the results are physically meaningful.

Caption: Standard workflow for computational analysis.

Experimental Protocol: DFT Calculation

-

Structure Drawing: The 2D structure of the 4-aminomethyl-oxazole compound is drawn using molecular editor software (e.g., ChemDraw, GaussView).

-

Geometry Optimization: An initial 3D structure is generated and its geometry is optimized to locate the lowest energy conformation. This crucial step is typically performed using the B3LYP functional with the 6-311++G(d,p) basis set.[1] This process minimizes the forces on each atom, relaxing the structure to a stable equilibrium state.

-

Frequency Analysis: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.

-

Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties.

Electronic and Structural Properties

The electronic and structural characteristics of 4-aminomethyl-oxazole are fundamental to understanding its reactivity and potential biological function.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[1]

-

HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with a high HOMO density are prone to electrophilic attack.

-

LUMO: Represents the ability to accept an electron (electrophilicity). Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): This value is a critical indicator of chemical stability and reactivity. A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive.[1][5]

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface.[1] It identifies:

-

Electron-rich regions (Negative Potential): Shown in red, these are potential sites for electrophilic attack and are often associated with heteroatoms like nitrogen and oxygen.

-

Electron-poor regions (Positive Potential): Shown in blue, these are potential sites for nucleophilic attack, typically found around hydrogen atoms, especially those bonded to heteroatoms (e.g., the -NH2 group).

Caption: Relationship between theoretical properties and predicted function.

Conformational Analysis

While the oxazole ring is rigid, the aminomethyl side chain introduces conformational flexibility. The orientation of this group is governed by torsion angles and can be influenced by intramolecular interactions, such as hydrogen bonding between the amine (-NH2) protons and the oxazole nitrogen (N3).[6] Different conformers can have distinct electronic properties and may bind differently to a biological target. Theoretical calculations can identify the most stable conformers and the energy barriers between them.

| Parameter | Typical Calculated Value | Significance |

| Bond Lengths (Å) | C-O: ~1.36, C-N: ~1.38, C=N: ~1.30 | Indicates bond order and ring aromaticity. |

| Bond Angles (°) | O-C-N: ~115°, C-N-C: ~105° | Defines the geometry of the five-membered ring.[5] |

| HOMO-LUMO Gap (eV) | 5.0 - 6.0 eV | A lower value indicates higher reactivity.[5] |

| Dipole Moment (Debye) | 1.5 - 2.5 D | Reflects overall molecular polarity. |

Table 1: Representative theoretical parameters for oxazole derivatives. Values are illustrative and depend on the specific compound and computational method.

Chemical Reactivity and Potential for Drug Development

Theoretical properties provide a roadmap for predicting chemical behavior and guiding drug design.

Predicting Sites of Reaction

The reactivity of the oxazole ring is well-established and can be rationalized through computational analysis:

-

Protonation and Alkylation: The pyridine-like nitrogen at position 3 is the most basic site and is susceptible to protonation and N-alkylation.[7] This is confirmed by MEP maps showing a region of high negative potential.

-

Electrophilic Substitution: These reactions are generally difficult but, when they occur, favor the C5 position.[7][8] This can be predicted by analyzing the regions of highest HOMO density.

-

Nucleophilic Substitution: This occurs at the C2 position, especially if a good leaving group is present.[8] The C2 position often corresponds to a region of high LUMO density.

-

Deprotonation: The proton at the C2 position is the most acidic and can be removed by a strong base.[8]

Application in Drug Design

The ultimate goal of theoretical analysis in this context is to inform the design of more effective drugs.

-

Structure-Activity Relationship (SAR): By calculating properties for a series of related 4-aminomethyl-oxazole analogs, researchers can build Quantitative Structure-Activity Relationship (QSAR) models. These models correlate calculated properties (like HOMO/LUMO energies or partial charges) with observed biological activity, helping to predict the potency of new, unsynthesized compounds.[9]

-

Molecular Docking: The optimized 3D structure and charge distribution of a 4-aminomethyl-oxazole derivative can be used in molecular docking simulations.[9] This technique predicts how the molecule might bind to the active site of a target protein (e.g., an enzyme or receptor). The aminomethyl group is particularly important here, as it can act as a hydrogen bond donor, forming key interactions that anchor the ligand in the binding pocket. For example, several oxazole derivatives have been investigated as tubulin inhibitors, where docking studies helped hypothesize their mechanism of action.[9][10]

Conclusion

The 4-aminomethyl-oxazole scaffold represents a valuable intersection of aromatic stability and functional group flexibility. Theoretical studies, primarily using Density Functional Theory, provide unparalleled insight into the fundamental properties that govern its behavior. By calculating and analyzing its electronic structure (HOMO, LUMO, MEP), optimized geometry, and conformational landscape, scientists can predict its chemical reactivity with high confidence. This knowledge is not merely academic; it directly supports the rational design of novel therapeutics by informing SAR studies and predicting molecular interactions with biological targets. As computational power continues to grow, these theoretical approaches will become even more integral to accelerating the journey from molecular concept to life-saving medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ijmpr.in [ijmpr.in]

- 4. jddtonline.info [jddtonline.info]

- 5. irjweb.com [irjweb.com]

- 6. Conformational properties of oxazole-amino acids: effect of the intramolecular N-H···N hydrogen bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. Oxazole - Wikipedia [en.wikipedia.org]

- 9. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Amide Coupling with 4-Oxazolemethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Oxazole Moiety in Medicinal Chemistry

The oxazole scaffold is a privileged five-membered heterocyclic motif frequently incorporated into the architecture of pharmacologically active molecules.[1] Its presence can influence a compound's metabolic stability, pharmacokinetic profile, and binding interactions with biological targets. The synthesis of oxazole-containing compounds is, therefore, of significant interest in drug discovery.[2][3] 4-Oxazolemethanamine, in particular, serves as a valuable building block, presenting a primary amine for the construction of amide bonds, which are themselves a cornerstone of medicinal chemistry, appearing in over 25% of all known drugs.[4]

This document provides a detailed guide for the successful amide coupling of 4-Oxazolemethanamine hydrochloride with a generic carboxylic acid. As a Senior Application Scientist, this guide is structured to provide not just a protocol, but a comprehensive understanding of the underlying chemical principles, empowering researchers to adapt and troubleshoot their synthetic strategies effectively.

Physicochemical Properties and Reactivity Considerations

This compound is provided as a salt, which necessitates the use of a base to liberate the free amine for the coupling reaction. The primary amine is attached to a methylene spacer, which mitigates the electron-withdrawing effects of the aromatic oxazole ring, rendering it a competent nucleophile.

Regarding chemoselectivity, the oxazole ring contains two heteroatoms, an oxygen at position 1 and a nitrogen at position 3. The nitrogen atom's lone pair of electrons contributes to the aromaticity of the ring, making it significantly less basic and nucleophilic than the exocyclic primary amine.[6] Therefore, under standard amide coupling conditions, selective N-acylation of the primary amine is expected without competitive reaction at the oxazole nitrogen.[1]

Recommended Amide Coupling Protocols

Two robust and widely applicable protocols are presented below: one utilizing the carbodiimide-based reagent system EDC/HOBt, and the other employing the uronium salt-based reagent HATU.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a classic, cost-effective, and reliable approach for amide bond formation.[7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, while 1-hydroxybenzotriazole (HOBt) is added to suppress racemization and improve efficiency by forming a more stable active ester intermediate.[8]

Materials:

-

Carboxylic acid of interest

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole hydrate (HOBt·H₂O)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard workup reagents (e.g., 1N HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

Experimental Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt·H₂O (1.2 eq).

-

Add anhydrous DCM or DMF (to achieve a concentration of 0.1-0.5 M with respect to the carboxylic acid).

-

Stir the suspension and cool the flask to 0 °C using an ice bath.

-

Add DIPEA or TEA (2.5 - 3.0 eq) dropwise to the reaction mixture. It is crucial to add enough base to neutralize the amine hydrochloride salt and the HCl generated from the EDC·HCl.

-

Once the base is added, add EDC·HCl (1.2 eq) portion-wise to the cold reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired amide.

-

Workflow for EDC/HOBt Coupling

References

- 1. How do amines and amides react with nitrogen - containing heterocycles? - Blog [chemgulf.com]

- 2. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 3. 1,3-Oxazole synthesis [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. peptide.com [peptide.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Oxazolemethanamine Hydrochloride

Introduction: The Oxazole Moiety as a Privileged Scaffold in Kinase Inhibition

The oxazole scaffold, a five-membered aromatic heterocycle, is a prominent feature in numerous biologically active compounds and has garnered significant attention in medicinal chemistry as a "privileged scaffold."[1] Its unique electronic and structural properties enable it to participate in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. This makes it a valuable building block in the design of novel therapeutics, particularly in the realm of protein kinase inhibitors.[1][2] Many oxazole derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2][3]

4-Oxazolemethanamine hydrochloride (CAS: 1072806-60-0) is a versatile and commercially available building block that provides a ready handle for incorporation of the oxazole moiety into larger, more complex molecules.[4][5] The primary amine functionality allows for straightforward derivatization, most commonly through amide bond formation, to couple the oxazole unit with various kinase inhibitor scaffolds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of potential kinase inhibitors. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present data in a clear and accessible format.

Physicochemical Properties and Handling of this compound

A thorough understanding of the starting material is paramount for successful and safe synthesis.

| Property | Value | Source |

| CAS Number | 1072806-60-0 | [4][5] |

| Molecular Formula | C₄H₇ClN₂O | [4][5] |

| Molecular Weight | 134.56 g/mol | [4][5] |

| Appearance | Solid | N/A |

| Storage | Store at 4°C, protect from light. | ChemScene |

Safety and Handling: According to available safety data sheets for similar compounds, standard laboratory safety precautions should be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water. While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous chemical.[6]

Core Synthetic Strategy: Amide Coupling to Kinase Scaffolds

The primary amine of this compound is an excellent nucleophile for forming stable amide bonds with carboxylic acid-functionalized kinase inhibitor scaffolds. Amide coupling reactions are a cornerstone of medicinal chemistry due to their reliability and the stability of the resulting amide bond.[7] A general workflow for this synthetic approach is outlined below.

Figure 1: General workflow for the synthesis and evaluation of kinase inhibitors.

Detailed Synthetic Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitor

This protocol details a representative synthesis of a potential kinase inhibitor by coupling this compound with a carboxylic acid-functionalized pyrrolo[2,3-d]pyrimidine core. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous approved kinase inhibitors, including the JAK inhibitor Tofacitinib.

Reaction Scheme

Figure 2: Amide coupling of a pyrrolo[2,3-d]pyrimidine scaffold with 4-Oxazolemethanamine.

Materials and Reagents

-

Pyrrolo[2,3-d]pyrimidine carboxylic acid derivative (1.0 eq)

-

This compound (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent system (e.g., DCM/Methanol or Hexanes/Ethyl Acetate)

Step-by-Step Protocol

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrrolo[2,3-d]pyrimidine carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (to a concentration of 0.1-0.5 M).

-

Addition of Amine and Coupling Reagents: To the stirred solution, add this compound (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). The DIPEA is crucial as it acts as a base to neutralize the hydrochloride salt of the amine and the HOBt, allowing the reaction to proceed.

-

Initiation of Coupling: Cool the reaction mixture to 0°C in an ice bath. Slowly add EDC (1.2 eq) portion-wise to the mixture. The formation of a white precipitate (the urea byproduct of EDC) may be observed.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash is essential to remove any unreacted carboxylic acid and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-(oxazol-4-ylmethyl)-pyrrolo[2,3-d]pyrimidine-carboxamide derivative.[7]

Characterization of the Synthesized Inhibitor

Thorough characterization is essential to confirm the identity and purity of the final compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the structure of the synthesized molecule. Key signals to look for include the characteristic peaks of the oxazole and pyrrolo[2,3-d]pyrimidine rings, as well as the newly formed amide N-H proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound. A purity of >95% is generally desirable for biological testing.

Biological Evaluation: Kinase Inhibition Assays

To assess the potential of the newly synthesized compound as a kinase inhibitor, in vitro kinase assays are performed.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for JAK family kinases)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a target kinase.

Materials:

-

Synthesized inhibitor (dissolved in DMSO)

-

Recombinant human kinase (e.g., JAK1, JAK2, JAK3)

-

Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity)

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the synthesized inhibitor in DMSO.

-

Assay Plate Setup: In a 384-well plate, add the kinase, the substrate, and the kinase assay buffer to each well.

-

Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using the chosen detection system. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent followed by the Kinase Detection Reagent and measuring the resulting luminescence.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Expected Data and Interpretation:

| Compound | Target Kinase | IC₅₀ (nM) |

| Synthesized Inhibitor | JAK1 | e.g., 50 |

| Synthesized Inhibitor | JAK2 | e.g., 15 |

| Synthesized Inhibitor | JAK3 | e.g., 150 |

| Reference Inhibitor | JAK2 | e.g., 5 |

The IC₅₀ values will indicate the potency and selectivity of the synthesized compound. A lower IC₅₀ value signifies higher potency. By comparing the IC₅₀ values across different kinases, the selectivity profile of the inhibitor can be determined.

Signaling Pathway and Mechanism of Action

The synthesized inhibitor, by targeting a specific kinase, is designed to modulate a particular cellular signaling pathway. For instance, a JAK inhibitor would interfere with the JAK-STAT signaling pathway, which is crucial for cytokine signaling and is often hyperactivated in inflammatory diseases and certain cancers.

Figure 3: Simplified JAK-STAT signaling pathway and the point of inhibition.

Conclusion and Future Directions

This compound serves as a valuable and readily accessible building block for the synthesis of novel kinase inhibitors. The straightforward amide coupling protocols described herein provide a robust and reproducible method for incorporating the biologically relevant oxazole moiety into a variety of kinase inhibitor scaffolds. The detailed protocols for synthesis, characterization, and biological evaluation offer a comprehensive guide for researchers aiming to explore this chemical space. Future work could involve the synthesis of a library of derivatives by varying the kinase scaffold and exploring substitutions on the oxazole ring to develop structure-activity relationships (SAR) and optimize potency and selectivity. This strategic approach, grounded in sound medicinal chemistry principles, holds promise for the discovery of new and effective targeted therapies.

References

- 1. TWI265930B - N-[5-[[[5-alkyl-2-oxazolyl]methyl]thio]-2-thiazolyl]-carboxamide inhibitors of cyclin dependent kinases - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades [mdpi.com]

- 4. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

Mastering the Synthesis of N-(Oxazol-4-ylmethyl)amides: A Detailed Guide to the N-Acylation of 4-Oxazolemethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals